molecular formula C17H19N3O3S B5713588 N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide

Katalognummer B5713588
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: JHFWZPBMFAOZSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, also known as DAS181, is a novel antiviral drug that has been developed for the treatment of respiratory viral infections. It has been shown to be effective against a wide range of respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV).

Wirkmechanismus

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide works by cleaving sialic acid residues on the surface of respiratory viruses, which prevents the virus from binding to host cells and infecting them. This mechanism of action is different from other antiviral drugs, which target viral replication or entry into host cells.
Biochemical and Physiological Effects:
N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to be effective against a wide range of respiratory viruses, including those that are resistant to current antiviral drugs. It has also been shown to be safe and well-tolerated in humans. However, further studies are needed to fully understand the biochemical and physiological effects of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is its broad-spectrum antiviral activity against respiratory viruses. This makes it a promising candidate for the treatment of respiratory viral infections. However, one limitation of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is the complex synthesis method, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the research and development of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide. One direction is to evaluate its efficacy in clinical trials for the treatment of respiratory viral infections. Another direction is to investigate its potential for the prevention of viral infections, such as in high-risk populations. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide, as well as its potential for drug resistance.

Synthesemethoden

The synthesis of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide involves several steps, including the condensation of 3,4-dimethoxyaniline with thiocarbonyldiimidazole to form the corresponding thioamide, which is then reacted with 4-nitrophenylacetic acid to form the final product. The synthesis of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide is a complex process that requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been extensively studied for its antiviral activity against a wide range of respiratory viruses. In preclinical studies, N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide has been shown to be effective against influenza, parainfluenza, and RSV. Clinical trials have also been conducted to evaluate the safety and efficacy of N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide in humans. In a phase 2 clinical trial, N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide was shown to be safe and well-tolerated in healthy volunteers.

Eigenschaften

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)carbamothioylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-11(21)18-12-5-4-6-13(9-12)19-17(24)20-14-7-8-15(22-2)16(10-14)23-3/h4-10H,1-3H3,(H,18,21)(H2,19,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFWZPBMFAOZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.